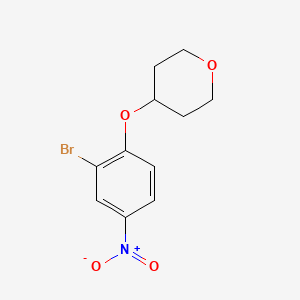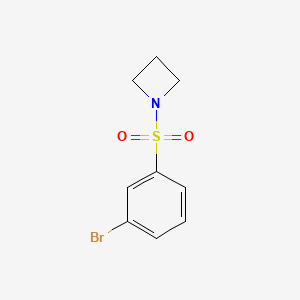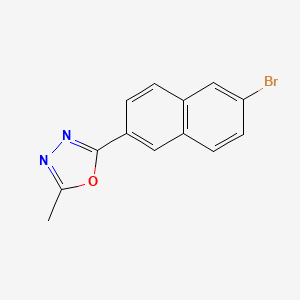
N-(2-シアノエチル)-N-メチルホルムアミド
概要
説明
N-(2-cyanoethyl)-N-methylformamide: is an organic compound with the molecular formula C5H8N2O. It is a formamide derivative, characterized by the presence of a cyanoethyl group attached to the nitrogen atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
科学的研究の応用
Chemistry: N-(2-cyanoethyl)-N-methylformamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: In biological research, this compound is utilized in the development of novel therapeutic agents. Its derivatives have shown potential in targeting specific biological pathways, making it a candidate for drug discovery.
Industry: Industrially, N-(2-cyanoethyl)-N-methylformamide is employed in the production of specialty chemicals and materials. Its unique properties enable the creation of polymers and other advanced materials with specific functionalities.
作用機序
Target of Action
N-(2-cyanoethyl)-N-methylformamide is primarily involved in the synthesis of oligonucleotides . It acts as a phosphitylating agent, targeting the hydroxyl groups present in nucleosides during the synthesis process . The compound’s primary role is to facilitate the formation of phosphoramidites, which are essential building blocks in the creation of oligonucleotides .
Mode of Action
The interaction of N-(2-cyanoethyl)-N-methylformamide with its targets involves the conversion of protected nucleosides to phosphoramidites . This process is achieved through the compound’s ability to act as a phosphitylating agent, enabling the sequential addition of new bases to the DNA chain in a controlled and efficient manner .
Biochemical Pathways
N-(2-cyanoethyl)-N-methylformamide plays a crucial role in the phosphoramidite chemistry pathway, which is a standard method for the synthesis of oligonucleotides . This pathway involves the activation of phosphoramidites for coupling to a 5’-hydroxyl group of an oligonucleotide, a process in which N-(2-cyanoethyl)-N-methylformamide is instrumental .
Pharmacokinetics
The compound’s stability allows for sustained elevations of concentrations in tissues, leading to a decreased rate of elimination compared to other similar compounds .
Result of Action
The primary result of N-(2-cyanoethyl)-N-methylformamide’s action is the successful synthesis of oligonucleotides . By acting as a phosphitylating agent, the compound facilitates the formation of phosphoramidites, enabling the sequential addition of new bases to the DNA chain . This process results in the creation of oligonucleotides, which are essential for various biological and therapeutic applications .
Action Environment
The efficacy and stability of N-(2-cyanoethyl)-N-methylformamide are influenced by various environmental factors. For instance, the compound’s stability and reactivity can be affected by temperature and pH levels . Additionally, the presence of other chemical agents in the environment can also impact the compound’s action, as they may interact with N-(2-cyanoethyl)-N-methylformamide or its targets .
準備方法
Synthetic Routes and Reaction Conditions: N-(2-cyanoethyl)-N-methylformamide can be synthesized through several methods. One common approach involves the reaction of N-methylformamide with acrylonitrile under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of N-(2-cyanoethyl)-N-methylformamide often involves continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions is crucial to minimize impurities and achieve high product quality.
化学反応の分析
Types of Reactions: N-(2-cyanoethyl)-N-methylformamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyanoethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or alcohols can react with the cyanoethyl group under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles, while reduction can produce primary amines.
類似化合物との比較
- N-(2-cyanoethyl)-N,N-diisopropylformamide
- N-(2-cyanoethyl)-N,N-dimethylformamide
- N-(2-cyanoethyl)-N-ethylformamide
Uniqueness: N-(2-cyanoethyl)-N-methylformamide is unique due to its specific combination of a cyanoethyl group and a formamide moiety. This structure imparts distinct reactivity and properties, making it suitable for specialized applications in various fields.
特性
IUPAC Name |
N-(2-cyanoethyl)-N-methylformamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-7(5-8)4-2-3-6/h5H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNIARTJEBSBYFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC#N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-(6-Bromobenzo[d][1,3]dioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1373267.png)






